
依泽替米贝酮
描述
依泽替米贝酮,也称为EZM-K,是依泽替米贝的I期代谢产物。依泽替米贝是一种著名的Niemann-Pick C1-like1 (NPC1L1) 抑制剂,也是核因子红系2相关因子2 (Nrf2) 的有效激活剂。 依泽替米贝主要用作胆固醇吸收抑制剂 .
科学研究应用
依泽替米贝酮在科学研究中具有多种应用:
化学: 用作研究氧化和还原反应的模型化合物。
生物学: 研究其在胆固醇代谢中的作用及其对细胞途径的影响。
医学: 研究其在降低胆固醇水平和预防心血管疾病方面的潜在治疗作用。
作用机制
依泽替米贝酮通过抑制Niemann-Pick C1-like1 (NPC1L1) 蛋白发挥作用,该蛋白参与小肠中胆固醇的吸收。通过抑制这种蛋白质,依泽替米贝酮减少胆固醇的吸收,导致血液中胆固醇水平降低。 此外,它激活核因子红系2相关因子2 (Nrf2) 途径,该途径在细胞防御氧化应激机制中发挥作用 .
生化分析
Biochemical Properties
Ezetimibe Ketone interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Ketone consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Cellular Effects
Ezetimibe Ketone reduces the delivery of intestinal cholesterol to the liver . It has been shown to reduce the levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), non-high-density lipoprotein cholesterol (non-HDL-C), and triglycerides, and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .
Molecular Mechanism
Ezetimibe Ketone exerts its effects at the molecular level by interfering with the intestinal uptake of cholesterol and phytosterols. This is achieved through its distinct mechanism of action involving the sterol transporter NPC1L1 .
Temporal Effects in Laboratory Settings
Following oral administration, Ezetimibe Ketone is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide. Total Ezetimibe Ketone concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination .
Metabolic Pathways
The major metabolic pathway for Ezetimibe Ketone involves glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Transport and Distribution
Ezetimibe Ketone is transported and distributed within cells and tissues primarily through its interaction with the sterol transporter NPC1L1 .
Subcellular Localization
The subcellular localization of Ezetimibe Ketone is primarily within enterocytes of the intestinal villi . This localization is crucial for its role in inhibiting intestinal cholesterol absorption.
准备方法
合成路线和反应条件
依泽替米贝酮作为依泽替米贝的代谢产物合成。合成过程涉及在特定条件下氧化依泽替米贝,从而生成依泽替米贝酮。 反应通常需要氧化剂和受控的反应条件,以确保酮的选择性形成 .
工业生产方法
依泽替米贝酮的工业生产遵循与其实验室合成类似的途径。该过程涉及使用工业级氧化剂和旨在维持最佳反应条件的反应器,对依泽替米贝进行大规模氧化。 然后,使用标准工业纯化技术(如结晶和色谱法)纯化产品 .
化学反应分析
反应类型
依泽替米贝酮经历各种化学反应,包括:
氧化: 进一步氧化会导致形成更多氧化衍生物。
还原: 还原反应可以将酮转化回相应的醇。
取代: 酮基团可以参与亲核取代反应
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
形成的主要产物
氧化: 依泽替米贝酮的更多氧化衍生物。
还原: 相应的醇。
相似化合物的比较
类似化合物
依泽替米贝: 依泽替米贝酮的母体化合物,以其胆固醇吸收抑制功能而闻名。
依泽替米贝葡糖醛酸苷: 依泽替米贝的II期代谢产物,通过葡糖醛酸化形成。
其他NPC1L1抑制剂: 抑制相同蛋白质但可能具有不同结构和效力的化合物 .
独特性
依泽替米贝酮的独特性在于它兼具胆固醇吸收抑制剂和Nrf2途径激活剂的双重作用。 这种双重功能使其成为研究胆固醇代谢和氧化应激的宝贵化合物 .
属性
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZDXMEEKCJSP-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430935 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191330-56-0 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZETIMIBE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What key chemical step was optimized in the synthesis of Ezetimibe in this research?
A1: The research highlights the use of a stereoselective reduction of Ezetimibe-ketone with NaBH4/I2 as a key step in the synthesis of Ezetimibe []. This method is reported to be efficient, scalable, and highly stereoselective, achieving a diastereomeric excess (de) of 99.6% for the desired Ezetimibe isomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



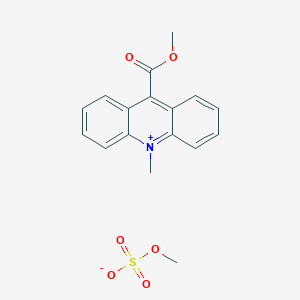
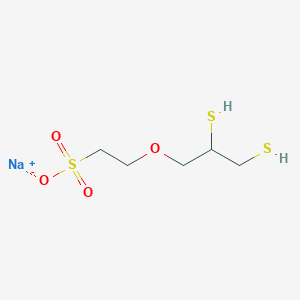


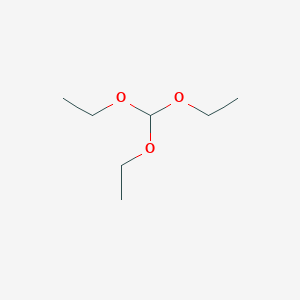
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
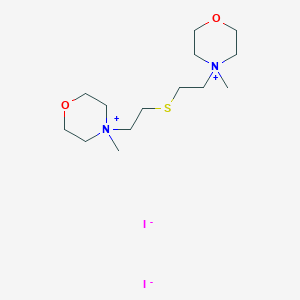
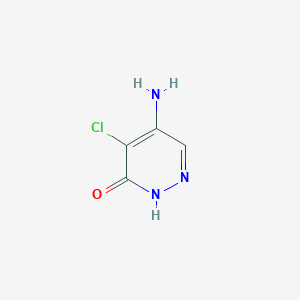
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
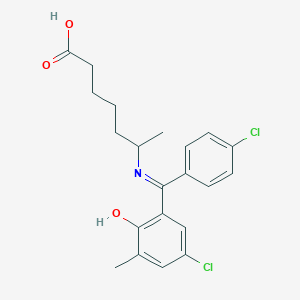


![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)
